Kushecarpin A
Description
Kushecarpin A is a plant-derived isoflavonoid isolated from Zizyphus oxyphylla . It has garnered attention for its potent inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes . Molecular docking studies suggest that this compound binds to the active site of 5-LOX with high affinity, disrupting its catalytic function and reducing inflammatory mediators . In vivo and in vitro studies highlight its significant anti-inflammatory effects, with promising pharmacokinetic properties such as enhanced bioavailability and metabolic stability compared to synthetic inhibitors like nordihydroguaiaretic acid (NDGA) . This compound’s structural backbone, characterized by an isoflavonoid core with hydroxyl and methoxy substituents, contributes to its bioactivity and selectivity .
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(6S,6aS,11aR,11bS)-11b-hydroxy-6,9-dimethoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C17H18O6/c1-20-10-3-4-11-12(8-10)22-15-14(11)16(21-2)23-13-7-9(18)5-6-17(13,15)19/h3-4,7-8,14-16,19H,5-6H2,1-2H3/t14-,15+,16-,17+/m0/s1 |
InChI Key |
JZXNRGRYFYPZDM-VVLHAWIVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H]([C@]3(CCC(=O)C=C3O1)O)OC4=C2C=CC(=C4)OC |
Canonical SMILES |
COC1C2C(C3(CCC(=O)C=C3O1)O)OC4=C2C=CC(=C4)OC |
Synonyms |
kushecarpin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Kushecarpin A belongs to a class of isoflavonoids and structurally related compounds with shared biological targets. Below is a detailed comparison with key analogs and functional equivalents:
Structural Analogs: Isoflavonoids
(-)-Medicarpin and (-)-Sophoracarpan A Structural Similarities: These compounds share an isoflavonoid core but differ in stereochemistry and substituent groups. For instance, Medicarpin lacks the methoxy group present in this compound, while Sophorocarpan A features a distinct hydroxylation pattern . Functional Differences: Medicarpin exhibits antioxidant and mild anti-inflammatory activity but shows weaker 5-LOX inhibition compared to this compound . Sophorocarpan A’s bioactivity remains understudied, though synthetic studies suggest its structural flexibility could allow for optimization . Synthetic Accessibility: Unified synthetic routes for this compound, Medicarpin, and Sophorocarpan A highlight their shared biosynthetic precursors, enabling scalable production of analogs .
Functional Analogs: 5-LOX Inhibitors
Nordihydroguaiaretic Acid (NDGA) Mechanism: A synthetic lignan and classic 5-LOX inhibitor. This compound, in contrast, demonstrates comparable enzyme affinity with fewer side effects . Structural Advantage: this compound’s isoflavonoid scaffold offers better metabolic stability than NDGA’s linear lignan structure .
Curcumin Activity: A polyphenol from Curcuma spp. with moderate 5-LOX inhibition (IC₅₀ ~10–20 µM) but low bioavailability due to rapid metabolism . Pharmacokinetic Edge: this compound’s hydroxyl/methoxy groups enhance solubility and half-life, addressing curcumin’s limitations .
Table 1: Comparative Overview of this compound and Analogs
| Compound | Source/Class | 5-LOX Inhibition (Relative Efficacy) | Bioavailability | Key Structural Features | Therapeutic Potential |
|---|---|---|---|---|---|
| This compound | Zizyphus oxyphylla (Isoflavonoid) | High | High | Methoxy-substituted isoflavonoid | Anti-inflammatory |
| (-)-Medicarpin | Synthetic/Plant | Moderate | Moderate | Hydroxylated isoflavonoid | Antioxidant, Anti-inflammatory |
| NDGA | Synthetic (Lignan) | High | Low | Linear lignan | Anti-inflammatory (toxic) |
| Curcumin | Curcuma spp. | Moderate | Low | Polyphenol | Anti-inflammatory, Antioxidant |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Kushecarpin A?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm stereochemistry and functional groups.
- Employ high-performance liquid chromatography-mass spectrometry (HPLC-MS) to assess purity and molecular weight.
- Validate crystalline structures via X-ray crystallography when possible.
- Replicate experiments using standardized protocols to ensure reproducibility (e.g., detailed synthesis steps in the "Experimental" section per journal guidelines) .
Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against relevant cell lines.
- Include positive controls (e.g., doxorubicin for anticancer studies) and account for solvent interference.
- Use dose-response curves to calculate IC50 values, ensuring statistical rigor (e.g., triplicate trials with ANOVA validation) .
Q. What are the best practices for synthesizing this compound in laboratory settings?
Methodological Answer:
- Follow stepwise extraction protocols from natural sources (e.g., Sophora species), including solvent optimization (polarity gradients).
- Document reaction conditions (temperature, pH, catalysts) meticulously to enable replication.
- Cross-validate yields and purity with peer-reviewed synthesis routes .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?
Methodological Answer:
- Conduct systematic reviews to aggregate findings, noting variables like dosage, cell models, and assay endpoints .
- Perform meta-analyses to identify confounding factors (e.g., solvent toxicity, batch variability).
- Use knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target pathways and resolve ambiguities .
Q. What strategies optimize this compound’s bioavailability and pharmacokinetics in preclinical models?
Methodological Answer:
Q. How can computational methods improve the understanding of this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins.
- Cross-reference with QSAR models using descriptors like logP, polar surface area, and H-bond donors.
- Validate predictions with in vitro mutagenesis assays to confirm critical functional groups .
Q. What experimental controls are critical when investigating this compound’s anti-inflammatory effects?
Methodological Answer:
- Include negative controls (untreated cells) and positive controls (e.g., dexamethasone).
- Monitor cytokine release profiles (ELISA for TNF-α, IL-6) alongside cytotoxicity data.
- Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to contextualize mechanistic claims .
Data Analysis and Reporting Guidelines
Q. How should researchers present conflicting spectroscopic data for this compound in publications?
Methodological Answer:
- Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
- Annotate discrepancies (e.g., solvent peaks, impurity signals) and provide rationale for interpretations.
- Follow journal-specific guidelines for spectral reporting (e.g., Beilstein Journal of Organic Chemistry standards) .
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
Methodological Answer:
Q. How can researchers ensure reproducibility in this compound studies amid natural product variability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
